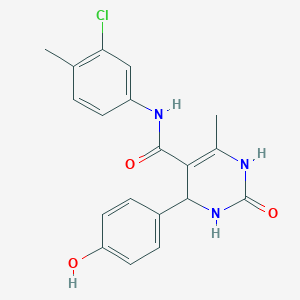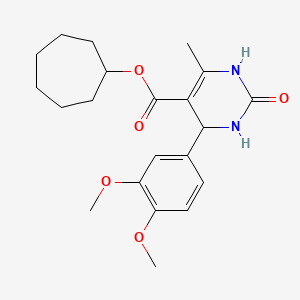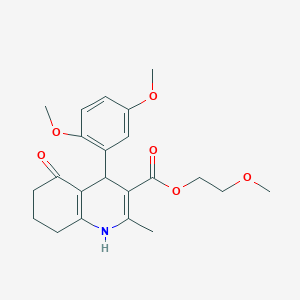
sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs.
Wirkmechanismus
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) inhibits the activity of various enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues present in the active site of the enzyme, thereby preventing the substrate from binding to the enzyme. This leads to the inhibition of enzyme activity and the disruption of various biological processes.
Biochemical and Physiological Effects:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is also easy to synthesize and purify. However, it has certain limitations such as its potential toxicity and non-specific binding to other proteins and enzymes.
Zukünftige Richtungen
There are several future directions for the use of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound on various enzymes and proteins. Furthermore, the use of this compound in the treatment of various diseases such as cancer, inflammation, and pain is also a promising direction for future research.
Conclusion:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. The future directions for the use of this compound in scientific research include the development of new drugs, the study of its mechanism of action, and its use in the treatment of various diseases.
Synthesemethoden
The synthesis of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) involves the reaction of 4,4'-dihydroxybenzophenone with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate).
Wissenschaftliche Forschungsanwendungen
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. It is used as a tool compound to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It is also used to study the structure and function of various proteins and enzymes.
Eigenschaften
IUPAC Name |
[4-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]sulfonylphenyl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O6S/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)47-33-13-17-35(18-14-33)49(45,46)36-19-15-34(16-20-36)48-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWCJEWQJUQOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-benzimidazol-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5159674.png)
![methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5159680.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B5159686.png)
![2-[benzyl(methyl)amino]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5159688.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)




![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)